molecular formula C9H13NO6S2 B2572866 5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide CAS No. 2230802-46-5

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide

Cat. No.: B2572866
CAS No.: 2230802-46-5
M. Wt: 295.32
InChI Key: SUGJTNJJZXLUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a 1,3-dioxolane ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxolane ring may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the dioxolane ring enhances its stability, while the sulfonamide group provides potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO6S2/c1-13-5-6(14-2)9(18(10,11)12)17-7(5)8-15-3-4-16-8/h8H,3-4H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGJTNJJZXLUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1OC)S(=O)(=O)N)C2OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.